molecular formula C11H20O3 B1313786 Ethyl 7-methyl-6-oxooctanoate CAS No. 439864-61-6

Ethyl 7-methyl-6-oxooctanoate

Cat. No.: B1313786
CAS No.: 439864-61-6
M. Wt: 200.27 g/mol
InChI Key: KWMYXLOGIIOZHQ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-6-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is a light yellow oil with a molecular weight of 200.28 g/mol . This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Scientific Research Applications

Ethyl 7-methyl-6-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-methyl-6-oxooctanoate can be synthesized through the esterification of 7-methyl-6-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 7-methyl-6-oxooctanoic acid.

    Reduction: 7-methyl-6-hydroxyoctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-6-oxooctanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. This interaction can influence various metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • Ethyl 6-oxoheptanoate
  • Ethyl 8-methyl-7-oxononanoate
  • Ethyl 5-methyl-4-oxohexanoate

Comparison: Ethyl 7-methyl-6-oxooctanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 7-methyl-6-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-14-11(13)8-6-5-7-10(12)9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMYXLOGIIOZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475688
Record name ETHYL 7-METHYL-6-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439864-61-6
Record name ETHYL 7-METHYL-6-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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